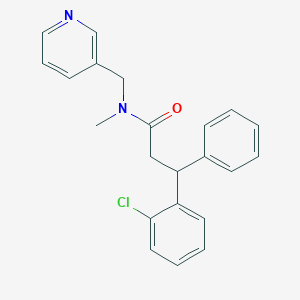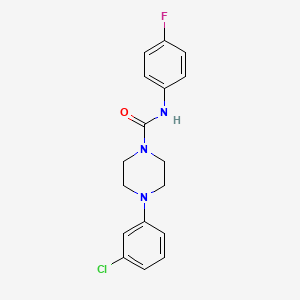
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been studied extensively for its potential use in scientific research. CPP is a member of the phenylpropanoid class of compounds and is structurally similar to other compounds that have been shown to have a variety of biological activities.
Mecanismo De Acción
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide acts as a selective antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of other molecules that normally activate the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The effects of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide on the central nervous system are complex and have been the subject of extensive research. In general, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to decrease the activity of the NMDA receptor and to inhibit the release of certain neurotransmitters such as glutamate. This can lead to a variety of physiological effects, including decreased pain sensitivity, decreased locomotor activity, and decreased seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide in laboratory experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and study its function. However, one limitation of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide is its potential to interact with other receptors or enzymes in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of new compounds that are more selective for the NMDA receptor and have fewer off-target effects. Another area of interest is the use of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide as a tool for studying the role of the NMDA receptor in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Overall, the study of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide and related compounds has the potential to shed new light on the complex interactions between neurotransmitters and their receptors in the central nervous system.
Métodos De Síntesis
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetophenone with N-methyl-N-phenylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 3-pyridinylmethylamine to yield 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the central nervous system. 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to selectively block the activity of a type of neurotransmitter receptor known as the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is thought to be important for learning and memory.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-25(16-17-8-7-13-24-15-17)22(26)14-20(18-9-3-2-4-10-18)19-11-5-6-12-21(19)23/h2-13,15,20H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMSEAXCLNCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B6133377.png)
![3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6133380.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)